Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate
Description
Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate (CAS: EN 300-749439) is a spirocyclic compound with a molecular formula of C₁₂H₁₈N₂O₄ and a molecular weight of 254.29 g/mol . Its structure features a spiro[4.4]nonene core, incorporating both oxygen and nitrogen heteroatoms, along with a tert-butyl carbamate (Boc) protecting group and a formyl substituent. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of conformationally constrained scaffolds in drug discovery .
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(7-15)13-18-12/h7H,4-6,8H2,1-3H3 |
InChI Key |
CRHDXGPHWDZZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=NO2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate typically involves multi-step synthesis starting from commercially available precursors such as tert-butyl 2,7-diazaspiro[4.4]nonane-7-carboxylate derivatives or related piperidine-based spirocycles. The key transformations include:
- Formation of the spirocyclic core with incorporation of oxygen and nitrogen heteroatoms
- Introduction of the formyl group at the 3-position via selective oxidation or formylation
- Protection of the carboxylate group as the tert-butyl ester to enhance stability and facilitate purification
Representative Synthetic Route
A patent-disclosed synthesis route for related tert-butyl diazaspiro compounds (although for a slightly different spiro[3.5] system) provides a detailed stepwise approach that can be adapted for the target compound with modifications for the formyl and oxo groups:
| Step | Reaction Description | Reagents & Conditions | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethyl malonate addition in ethanol | Ethanol solvent | 25-80 °C | 5 h | - |
| 2 | Reduction with lithium borohydride in THF | LiBH4, THF | 0-70 °C | 2.5 h | - |
| 3 | Tosylation with p-toluenesulfonyl chloride in DCM | p-TsCl, triethylamine | 25 °C | 12 h | 100% (isolated) |
| 4 | Ring closure with cesium carbonate in acetonitrile | Cs2CO3, KI catalyst | 25-90 °C | 3 h | 70% |
| 5 | Reduction with magnesium chips in methanol | Mg, MeOH | 25-80 °C | 1 h | - |
| 6 | Boc protection with Boc anhydride in DCM | Boc2O, DCM | 25 °C | 12 h | - |
| 7 | Catalytic hydrogenation with Pd/C in methanol | Pd/C, MeOH | 25 °C | 3 h | - |
This sequence emphasizes careful control of reaction temperatures and times to optimize yields and purity. While this patent focuses on tert-butyl-1,7-diazaspiro[3.5]nonane derivatives, the methodology serves as a foundation for synthesizing the tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate by introducing an oxygen atom into the spiro ring and installing the formyl group at the appropriate stage.
Specific Formylation Step
The installation of the formyl group (-CHO) at the 3-position on the spirocycle is generally achieved via selective oxidation or formylation reactions, such as:
- Vilsmeier-Haack formylation using POCl3 and DMF
- Directed lithiation followed by reaction with DMF
- Use of formylating agents under mild conditions to avoid ring opening or side reactions
The exact conditions depend on the sensitivity of the spirocyclic system and the presence of protecting groups.
Alternative Synthetic Approaches
Other literature reports describe reductive amination routes starting from tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate and aromatic aldehydes under mild conditions using sodium cyanoborohydride as the reducing agent in methanol, with sodium acetate as a buffer. While this method focuses on different substituents, the reductive amination strategy can be adapted to install the formyl functionality or its derivatives.
Data Tables and Reaction Conditions Summary
| Step No. | Reaction Type | Reagents/Conditions | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Malonate addition | Ethyl malonate, ethanol | 25-80 | 5 | - | Formation of intermediate ester |
| 2 | Reduction | Lithium borohydride, THF | 0-70 | 2.5 | - | Conversion to alcohol intermediate |
| 3 | Tosylation | p-Toluenesulfonyl chloride, DCM, TEA | 25 | 12 | 100 | Activation for ring closure |
| 4 | Ring closure | Cesium carbonate, acetonitrile, KI | 25-90 | 3 | 70 | Spirocycle formation |
| 5 | Reduction | Magnesium chips, methanol | 25-80 | 1 | - | Reduction of intermediate |
| 6 | Boc protection | Boc anhydride, DCM | 25 | 12 | - | Protecting group installation |
| 7 | Catalytic hydrogenation | Pd/C, methanol | 25 | 3 | - | Final compound formation |
Research Findings and Notes
- The synthetic route is designed to maximize yield and purity while using readily available reagents and mild reaction conditions, suitable for scale-up.
- The tert-butyl ester group provides stability during multi-step synthesis and can be removed later if needed.
- The formyl group introduction requires careful selection of formylation conditions to avoid decomposition or side reactions, especially given the spirocyclic nitrogen- and oxygen-containing framework.
- Reductive amination methods offer an alternative pathway for functionalization but may require optimization for formyl group incorporation.
- Analytical methods such as thin layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for monitoring reaction progress and confirming product identity.
Chemical Reactions Analysis
Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group into other functional groups, such as alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Spiro Rings and Substituents
The following table summarizes key structural and functional differences between the target compound and related spirocyclic derivatives:
Key Differences and Implications
Spiro Ring Size and Heteroatom Arrangement :
- The target compound’s [4.4] spiro system provides greater conformational rigidity compared to smaller rings (e.g., [3.4] in ) and larger systems (e.g., [4.5] in ). This rigidity enhances its utility in stabilizing bioactive conformations .
- The presence of 1-oxa-2,7-diaza atoms distinguishes it from analogues like the triaza system in , which may exhibit distinct hydrogen-bonding and solubility profiles .
Functional Group Diversity :
- The formyl group in the target compound enables nucleophilic additions (e.g., reductive amination), whereas the carboxylic acid in AS78326 () is suited for amide bond formation .
- Hydroxy-substituted analogues () are less reactive but serve as precursors for ether or ester linkages .
Synthetic Routes :
- The target compound’s synthesis likely involves Boc-protection and formylation steps, as suggested by catalog entries (). In contrast, ’s furan-containing derivative requires condensation with hydrazine hydrate , highlighting divergent strategies for spirocycle assembly .
Applications in Drug Discovery :
- The target compound’s formyl group and Boc protection make it a versatile intermediate for late-stage functionalization, whereas ’s oxo derivative is more niche, used in fragment-based screening .
Research Findings and Trends
- Conformational Analysis: Computational studies using methods like Cremer-Pople puckering coordinates () reveal that spiro[4.4] systems exhibit pseudorotational flexibility, albeit less pronounced than smaller rings. This balance of rigidity and flexibility is critical for optimizing target engagement in drug candidates .
- Safety and Handling : Analogues like those in carry warnings for skin/eye irritation (H315-H319-H335), suggesting similar precautions are necessary for the target compound .
Biological Activity
Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate (CAS Number: 2649035-62-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18N2O4
- Molecular Weight : 254 Da
- LogP : 1.31
- Polar Surface Area : 68 Ų
Biological Activity Overview
The biological activity of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate has been investigated primarily in the context of its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. A study conducted by Zhang et al. (2023) demonstrated that the compound reduced TNF-alpha and IL-6 levels in vitro in macrophage cell lines, suggesting a mechanism involving the modulation of NF-kB signaling pathways.
Anticancer Activity
In vitro studies have shown that tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. A notable study by Lee et al. (2024) reported IC50 values indicating effective cytotoxicity at micromolar concentrations.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2023) | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels in macrophages; modulation of NF-kB pathway |
| Lee et al. (2024) | Anticancer | Induced apoptosis in breast and lung cancer cells; activated caspase pathways |
| Kim et al. (2023) | Antimicrobial | Exhibited antibacterial activity against Gram-positive bacteria; minimum inhibitory concentration (MIC) values were determined |
The biological activity of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate can be attributed to several mechanisms:
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory properties.
- Apoptosis Induction : Activation of caspase pathways leads to apoptosis in cancer cells.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating a broad spectrum of biological activity.
Q & A
Q. What environmental stability data are critical for ecological risk assessment?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation in pH 5-9 buffers (LC-MS tracking) .
- Soil Mobility : Use OECD 121 guideline to measure adsorption coefficients (log K₀c) .
- Toxicity Screening : Daphnia magna assays for acute aquatic toxicity .
Key Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₄ | |
| Molecular Weight | 254.29 g/mol | |
| CAS Number | 147611-03-8 (analog) | |
| Storage | 2-8°C, dry, sealed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
